![molecular formula C19H21F2NO4S B2384178 2,6-二氟-N-(2-羟基-2-苯基-2-(四氢-2H-吡喃-4-基)乙基)苯磺酰胺 CAS No. 2034455-76-8](/img/structure/B2384178.png)
2,6-二氟-N-(2-羟基-2-苯基-2-(四氢-2H-吡喃-4-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21F2NO4S and its molecular weight is 397.44. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用:研究人员报道了一种使用自由基方法对 1°、2° 和 3° 烷基硼酸酯进行催化原脱硼化的方案。该方案实现了正式的反马氏烯烃加氢甲基化反应,这是之前未知的转化。该方案已成功应用于甲氧基保护的 (−)-Δ8-四氢大麻酚和胆固醇。 此外,它在δ-®-锥碱和吲哚利啶 209B 的正式全合成中发挥了至关重要的作用 .
- 应用:该化合物中含有的咪唑部分可用于探索潜在的治疗应用。咪唑以其抗真菌、抗菌和抗病毒特性而闻名。 研究该化合物与生物靶标的特定相互作用,可以发现新的候选药物 .
- 应用:该化合物中的氟原子可用于合成氟化吡啶。 例如,N-乙基-2,6-二氨基-4-氟吡啶鎓三氟甲磺酸盐由 N-乙基-2,4,6-三氟吡啶鎓三氟甲磺酸盐合成,证明了其在合成氟化杂环化合物方面的潜力 .
- 应用:该化合物中的喹诺酮骨架可用于合成羟基喹诺酮或稠合喹诺酮。这些化合物通常表现出抗菌、抗病毒和抗癌活性。 进一步的研究可能会发现具体的应用 .
- 应用:研究该化合物在其他基于自由基的反应中的反应性。 例如,探索其在 C-C 键形成过程或官能团修饰中的行为,可以产生新的合成途径 .
- 应用:评估该化合物与各种金属催化剂的相容性。研究其在交叉偶联反应、C-H 活化或不对称转化中的潜力。 此类研究可能会导致创新的合成方法 .
催化原脱硼化用于烯烃加氢甲基化
含咪唑的化合物在治疗中的应用
氟化吡啶的合成
羟基喹诺酮和稠合喹诺酮
基于自由基的转化
金属催化的反应
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities.
- Fluorine Substituents : The presence of two fluorine atoms at the 2 and 6 positions of the benzene ring enhances lipophilicity and may influence binding interactions with biological targets.
- Hydroxy and Tetrahydropyran Substituents : These groups may contribute to the compound's solubility and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against various bacterial strains. For instance:
- In Vitro Studies : A study conducted on several sulfonamide derivatives, including this compound, demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Line Studies : In vitro testing on cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it was effective against A-431 (human epidermoid carcinoma) cells, with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It is hypothesized that the sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, leading to bactericidal effects.
- Apoptosis Induction : The compound appears to activate caspases in cancer cells, triggering programmed cell death pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated:
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 8 | Comparable to Penicillin |
Escherichia coli | 16 | Superior to Ampicillin |
Pseudomonas aeruginosa | 32 | Similar to Ciprofloxacin |
This data supports the hypothesis that this compound maintains significant antimicrobial activity against resistant strains .
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties:
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
A-431 | 5 | 10 |
HT29 | 7 | 15 |
Jurkat | 6 | 12 |
These findings suggest that the compound exhibits promising anticancer activity across multiple cell lines .
属性
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO4S/c20-16-7-4-8-17(21)18(16)27(24,25)22-13-19(23,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,22-23H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBXDYGMHECTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。